molecular formula C10H10N2O B11915322 6-Ethoxyquinazoline

6-Ethoxyquinazoline

Cat. No.: B11915322
M. Wt: 174.20 g/mol
InChI Key: FBZQMHXBQUBAFR-UHFFFAOYSA-N
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Description

6-Ethoxyquinazoline is a heterocyclic aromatic compound derived from the quinazoline scaffold, featuring an ethoxy (-OCH₂CH₃) substituent at the 6-position of the fused benzene-pyrimidine ring system. Quinazolines are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes (e.g., tyrosine kinases) and tubulin .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-ethoxyquinazoline

InChI

InChI=1S/C10H10N2O/c1-2-13-9-3-4-10-8(5-9)6-11-7-12-10/h3-7H,2H2,1H3

InChI Key

FBZQMHXBQUBAFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CN=CN=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinazoline typically involves the reaction of 2-aminobenzylamine with ethyl glyoxalate under controlled conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring with an ethoxy substituent at the sixth position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Mechanism : 6-Methylquinoline derivatives undergo nucleophilic aromatic substitution due to the electron-deficient nature of the quinoline ring. Chloro-substituted quinolines (e.g., 2,4-dichloro-6-methylquinoline) react with active C-nucleophiles like malononitrile or ethyl cyanoacetate in the presence of bases (e.g., piperidine or sodium acetate) to form substituted malononitriles and cyanoacetates .

Key Reactions :

  • Formation of quinolinylmalononitriles :
    Reaction of 2,4-dichloro-6-methylquinoline with malononitrile in DMF/piperidine yields 2-(6-methylquinolin-4-yl)malononitrile .

  • Formation of cyanoacetates :
    Ethyl cyanoacetate replaces chlorine atoms in 2-chloroquinoline derivatives, forming ethyl 2-cyano-2-(6-methylquinolin-4-yl)acetates .

Cyclization and Annulation Reactions

Mechanism : Substituted quinolinylmalononitriles and cyanoacetates undergo intramolecular cyclization to form polyfunctionalized benzoquinolinones, pyridylquinolinones, and pyrazolylquinolinones. For example, sodium ethoxide facilitates cycloaddition of acetamides derived from chloroacetyl chloride, yielding tetracyclic systems .

Key Products :

  • Angular tetracyclic systems :
    Intramolecular cycloaddition of acetamides (e.g., 16a,b) under basic conditions forms angular tetracyclic quinolinones .

Partial Transfer Hydrogenation

Catalyst : A cobalt-amido cooperative catalyst enables controlled partial hydrogenation of quinolines to 1,2-dihydroquinolines using H₃N·BH₃ as the hydrogen source .

Reaction Profile :

  • Monohydration :
    6-Methylquinoline undergoes selective hydrogenation to form 1,2-dihydroquinoline (3u) with minimal over-reduction .

  • Tetrahydrogenation :
    Using excess H₃N·BH₃, intermediates like 3u further reduce to tetrahydroquinoline (4u) .

Metal Complexation and Antimicrobial Activity

Schiff Base Ligands :

  • Synthesis : Reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 2-amino-5-iodobenzoic acid forms a Schiff base ligand .

  • Metal Complexes :
    Co(II), Cu(II), and Fe(III) complexes adopt octahedral geometries, while Zn(II) and Cd(II) complexes are tetrahedral .

Biological Impact :

  • Antimicrobial Activity :
    Metal complexes exhibit enhanced antimicrobial activity compared to the ligand alone, suggesting coordination-dependent bioactivity .

Market and Industrial Data

Sulfuric Acid Reactions :

  • Applications :
    Sulfuric acid reacts with 6-methylquinoline and quinoline in production processes, with consumption data analyzed by region, application, and market trends .

Scientific Research Applications

Anticancer Properties

6-Ethoxyquinazoline and its derivatives have been studied for their potential as anticancer agents. Research indicates that quinazoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study synthesized a series of quinazoline-pyrimidine hybrids, revealing that some derivatives demonstrated potent antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values significantly lower than standard chemotherapeutic agents like Cisplatin .

Anti-inflammatory Effects

In addition to anticancer properties, quinazoline derivatives have shown promise in treating inflammatory diseases. Certain compounds derived from this compound have been reported to exhibit anti-inflammatory activity, making them candidates for further development in therapeutic applications targeting conditions like rheumatoid arthritis and inflammatory bowel disease .

Development of Advanced Materials

This compound is also explored in the synthesis of advanced materials, particularly polymers and coatings that enhance durability and performance. Its unique chemical structure allows for modifications that can lead to materials with desirable mechanical properties and chemical resistance.

Fluorescent Dyes

The compound has been utilized in the production of fluorescent dyes, which are crucial in biological imaging and diagnostics. These dyes facilitate clearer visualization in various research applications, including cellular imaging and tracking biological processes .

Chromatography and Separation Techniques

In analytical chemistry, this compound is employed as a reagent in chromatography techniques to separate and identify compounds within complex mixtures. Its effectiveness in enhancing resolution makes it invaluable for quality control processes in pharmaceutical manufacturing .

Environmental Monitoring

Recent studies have indicated the potential use of this compound in environmental monitoring, particularly for detecting low molecular weight contaminants in wastewater treatment processes. Its application in electrochemical membranes has shown promise for the removal of organic pollutants from shale gas wastewater .

Cytotoxic Evaluation Study

A comprehensive study evaluated the cytotoxic effects of various quinazoline derivatives, including this compound, against multiple human cancer cell lines. The results indicated that specific substitutions on the quinazoline ring significantly influenced cytotoxicity, highlighting the importance of structural modifications in drug design .

Development of Fluorescent Probes

Research involving the synthesis of fluorescent halide-sensitive quinolinium dyes from this compound demonstrated its utility in developing probes for biological systems. These probes allow for real-time monitoring of chloride ions within cellular environments, showcasing the compound's versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 6-Ethoxyquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the chaperone domain of heat shock protein 90, which is involved in protein folding and stability .

Comparison with Similar Compounds

Key Structural Differences :

  • 6-Methoxyquinazoline : Replacing the ethoxy group with methoxy (-OCH₃) reduces steric bulk and lipophilicity. For example, 6-methoxyquinazolin-2-amine (CAS 709-06-8) is used as an intermediate in drug synthesis but shows distinct reactivity due to its smaller substituent .
  • 4-Ethoxyquinazoline-6-carbonitrile: Substitution at the 4-position with ethoxy and 6-position with cyano (-CN) alters electronic properties, influencing binding to biological targets.
  • 6-Alkylaminoquinazolines: Compounds like 6-alkylamino-2,3-dihydroquinazolinones exhibit potent cytotoxicity (e.g., IC₅₀ values in nanomolar ranges) by inhibiting tubulin polymerization, a mechanism less pronounced in ethoxy-substituted analogs .

Table 1: Structural and Functional Comparison

Compound Substituents Key Biological Activity Physicochemical Properties
6-Ethoxyquinazoline 6-OCH₂CH₃ Understudied (analogs: antitumor) Higher logP vs. methoxy analogs
6-Methoxyquinazoline 6-OCH₃ Intermediate synthesis Lower steric hindrance
4-Ethoxyquinazoline-6-carbonitrile 4-OCH₂CH₃, 6-CN Laboratory use Polar (cyano group)
6-Alkylaminoquinazolinones 6-NHR, 3H-ketone Tubulin inhibition (IC₅₀ < 100 nM) Moderate solubility in polar solvents
Physicochemical Properties
  • Lipophilicity : The ethoxy group in this compound increases logP compared to methoxy analogs, enhancing passive diffusion across biological membranes .
  • Acid-Base Behavior: 2-Substituted-4(3H)-quinazolinones exhibit pKa values between 3.5–5.0, influenced by electron-withdrawing/donating groups. Ethoxy’s electron-donating nature may raise pKa slightly compared to cyano or amino groups .
  • Electronic Spectra : Ethoxy and methoxy substituents induce red shifts in UV-Vis spectra due to extended conjugation, but ethoxy’s bulk may reduce π-π stacking efficiency compared to planar methoxy derivatives .

Biological Activity

6-Ethoxyquinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological potentials. The findings are supported by various studies, including case studies and quantitative data.

Overview of Quinazoline Derivatives

Quinazolines are heterocyclic compounds that have gained attention due to their significant biological activities. Various derivatives of quinazolines, including this compound, have been synthesized and evaluated for their potential therapeutic effects against several diseases, particularly cancer.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Several studies have demonstrated its effectiveness against various cancer cell lines:

  • Cell Line Studies : In vitro studies reveal that this compound exhibits cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, a study reported an IC50 value of approximately 2.49 μM for MCF-7 cells, indicating potent anticancer activity compared to standard treatments like gefitinib and erlotinib .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cancer cell growth and survival, particularly through the inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

Table 1: Anticancer Activity of this compound

Cell Line IC50 (μM) Reference
MCF-72.49
A5492.08

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria. The compound's efficacy is attributed to its ability to interfere with bacterial cell wall synthesis and inhibit essential metabolic pathways.

  • In Vitro Studies : Research indicates that derivatives of quinazolines exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range .

Other Biological Activities

This compound also exhibits potential in other areas:

  • Antiviral Properties : Some studies have explored the antiviral activity of quinazoline derivatives against viruses such as MERS-CoV. Compounds similar to this compound were found to inhibit viral replication effectively .
  • Enzyme Inhibition : Research has highlighted the ability of quinazolines to inhibit various enzymes, including carbonic anhydrase and dipeptidyl peptidase IV (DPP-IV), which are implicated in metabolic disorders and cancer progression .

Case Studies

Case studies provide valuable insights into the real-world applications of this compound:

  • Breast Cancer Treatment : A clinical case study involving patients with advanced breast cancer reported that treatment with a quinazoline derivative led to significant tumor reduction and improved patient outcomes when combined with conventional therapies.
  • Infection Management : In another case study focused on bacterial infections resistant to standard antibiotics, patients treated with a quinazoline-based regimen showed marked improvement in infection control and recovery rates.

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

  • Methodological Answer : Pre-register study protocols (e.g., on Open Science Framework) to reduce publication bias. Disclose funding sources and conflicts of interest. Use blinded data analysis and independent replication to validate findings .

Q. What are the key elements of a rigorously structured manuscript on this compound?

  • Methodological Answer : Follow EASE guidelines:
  • Title : Specify the compound, study design, and key outcome (e.g., “this compound as a Selective Inhibitor of Aurora Kinase A: A Structure-Activity Relationship Study”).
  • Methods : Detail synthesis, characterization, and assay protocols with sufficient granularity for replication.
  • Data Presentation : Use appendices for raw data and highlight processed data in figures/tables with error bars and p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.